molecular formula C13H21NO2 B2877915 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224238-30-4

1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2877915
CAS No.: 2224238-30-4
M. Wt: 223.316
InChI Key: RPQOFHMBQNQAIP-UHFFFAOYSA-N
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Description

1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of oxane derivatives with piperidine under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine (piperidine) react with a ketone (oxane derivative) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, with careful control of temperature and pH to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(oxan-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14-7-3-4-12(10-14)11-5-8-16-9-6-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQOFHMBQNQAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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